molecular formula C20H25N5O2 B2843222 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 2034370-64-2

2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2843222
CAS RN: 2034370-64-2
M. Wt: 367.453
InChI Key: USKCGJZPKZKCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Design and Synthesis of New Molecules

Anticonvulsant Activity : A series of new acetamides derived from pyrrolidinone was synthesized and evaluated for their anticonvulsant activity. Compounds demonstrated protection in animal models of epilepsy, with some showing significant analgesic activity without impairing motor coordination. The anticonvulsant mechanism may be partially related to the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).

Anticancer Evaluation : Novel acetamide derivatives were synthesized and characterized for their in vitro anticancer evaluation. Some compounds displayed promising activities against neurotoxicity induced by glutamine in PC12 cells, indicating potential therapeutic applications for neuroprotective and anticancer treatments (Ali et al., 2013).

Anti-inflammatory and Analgesic Agents : New heterocyclic compounds derived from visnaginone and khellinone were synthesized, displaying COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds highlight the potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

Antibacterial, Antifungal, and Anthelmintic Screening : A series of sulfonamides and alkylated piperazine derivatives were synthesized and screened for antibacterial, antifungal, and anthelmintic activity. The results showed significant biological activities, indicating their potential as new therapeutic agents (Khan et al., 2019).

Neuroprotective Effects

Memory Enhancement : The synthesis of substituted piperazin-1-yl acetamides and their effects on memory ability in mice were investigated. One compound, in particular, showed effects on enhancing memory ability, suggesting its potential use in treating cognitive disorders (Li Ming-zhu, 2008).

Alzheimer's Disease Therapy

Therapeutic Agents for Alzheimer's Disease : A series of multifunctional amides was synthesized, showing moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds could serve as templates for developing new drugs against Alzheimer's disease, emphasizing their potential multifunctionality in therapeutic applications (Hassan et al., 2018).

properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-18-5-3-2-4-17(18)21-20(26)14-24-10-12-25(13-11-24)19-9-8-16(22-23-19)15-6-7-15/h2-5,8-9,15H,6-7,10-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKCGJZPKZKCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.